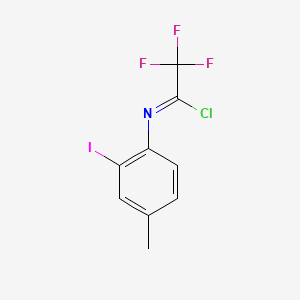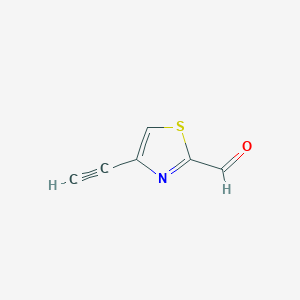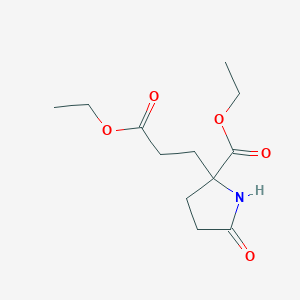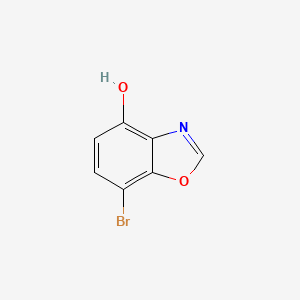
(4-Butoxyphenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Butoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C13H22OSi. It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)trimethylsilane typically involves the reaction of 4-butoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Butoxyphenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Butoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Formation of 4-butoxybenzaldehyde or 4-butoxybenzoic acid.
Reduction: Formation of cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Butoxyphenyl)trimethylsilane finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Butoxyphenyl)trimethylsilane involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can enhance the stability, solubility, and reactivity of the substrates. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-tert-Butylphenyl)trimethylsilane
- (4-Methoxyphenyl)trimethylsilane
- (4-Ethoxyphenyl)trimethylsilane
Uniqueness
(4-Butoxyphenyl)trimethylsilane is unique due to the presence of the butoxy group, which imparts specific solubility and reactivity characteristics. Compared to other similar compounds, it may offer distinct advantages in terms of its ability to modify the properties of substrates in a controlled manner.
Eigenschaften
Molekularformel |
C13H22OSi |
|---|---|
Molekulargewicht |
222.40 g/mol |
IUPAC-Name |
(4-butoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H22OSi/c1-5-6-11-14-12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
BOXUJGSDGWWERL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)





![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)



